(1R,2R,3S,5R)-2-amino-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid
Description
(1R,2R,3S,5R)-2-Amino-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid is a bicyclic amino acid characterized by a rigid bicyclo[3.1.1]heptane framework. Its molecular formula is C₁₃H₂₁NO₂, with a molar mass of 223.31 g/mol (derived from the methyl ester hydrochloride form in ). The compound exhibits a stereochemically complex structure due to its four chiral centers, which influence its biological and chemical properties. Notably, it has been utilized in stereoselective synthesis, such as in the Ugi reaction to produce enantiomerically pure β-lactams .
Properties
IUPAC Name |
(1R,2R,3S,5R)-2-amino-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-10(2)6-4-7(9(13)14)11(3,12)8(10)5-6/h6-8H,4-5,12H2,1-3H3,(H,13,14)/t6-,7+,8+,11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVNVDAUGIAPWLP-RFOGZPIASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC(C(C1C2)(C)N)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1([C@H](C[C@H]2C[C@@H]1C2(C)C)C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20825838 | |
| Record name | (1R,2R,3S,5R)-2-Amino-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20825838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
705948-99-8 | |
| Record name | (1R,2R,3S,5R)-2-Amino-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20825838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(1R,2R,3S,5R)-2-amino-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid, also known as trans-ABHC (CAS No. 705948-99-8), is a bicyclic amino acid derivative that has garnered attention for its unique structural properties and potential biological activities. This compound is characterized by its bicyclic framework and a carboxylic acid functional group, which contribute to its interactions with biological systems.
- Molecular Formula : C11H19NO2
- Molecular Weight : 199.28 g/mol
- IUPAC Name : this compound
The biological activity of this compound primarily revolves around its role as a structural mimic of natural amino acids and peptides. Its unique stereochemistry allows it to stabilize specific conformations in peptide chains.
2. Stabilization of Peptide Structures
Research has shown that this compound can stabilize helical structures in peptides through side-chain interactions. A study demonstrated that the long-range side-chain repulsion between trans-ABHC residues contributes significantly to the stabilization of β-peptide foldamers, enhancing their structural integrity in biological environments .
3. Potential Therapeutic Applications
Due to its ability to mimic natural amino acids while providing unique conformational stability, (1R,2R,3S,5R)-trans-ABHC has potential applications in drug design and development:
- Antiviral and Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may exhibit antiviral and antimicrobial activities by interfering with the replication processes of pathogens.
- Neuroprotective Effects : There is emerging evidence that compounds with similar structures may provide neuroprotective effects by modulating neurotransmitter systems.
Case Study 1: Peptide Design
In a study focused on peptide design using trans-ABHC as a building block, researchers synthesized a series of peptides incorporating this amino acid to evaluate their stability and activity against specific biological targets. The results indicated enhanced stability against proteolytic degradation compared to peptides composed solely of natural amino acids.
Case Study 2: Antiviral Activity
A recent investigation into the antiviral properties of trans-ABHC derivatives revealed promising results against certain viral strains. The study highlighted the compound's ability to inhibit viral entry into host cells by mimicking receptor binding sites.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C11H19NO2 |
| Molecular Weight | 199.28 g/mol |
| CAS Number | 705948-99-8 |
| Biological Activity | Antiviral, Antimicrobial |
| Stability in Peptides | Enhanced |
Comparison with Similar Compounds
a) Methyl Ester Hydrochloride Derivative
- Compound: (1R,2R,3S,5R)-2-Amino-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid methyl ester hydrochloride
- CAS : 705949-01-5
- Molecular Formula: C₁₇H₂₉NO₄
- Molar Mass : 311.42 g/mol
- Key Difference : Esterification of the carboxylic acid group enhances solubility and alters reactivity, making it a prodrug candidate .
b) Carbaldehyde Derivative
- Compound : (1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carbaldehyde
- CAS : 61604-08-8
- Molecular Formula : C₁₁H₁₈O
Bicyclic Amino Acids with Varied Ring Systems
a) 2-Aminonorbornane-2-carboxylic Acid
b) 2-Aminobicyclo[2.1.1]hexane-2-carboxylic Acid
- Structure : Smaller bicyclo[2.1.1]hexane framework.
- Activity: Superior SAM synthase inhibition compared to norbornane derivatives due to a smaller bridgehead angle (~89°), enhancing enzyme active-site complementarity .
c) 7-Aminonorbornane-7-carboxylic Acid
- Structure: Norbornane with amino and carboxylic acid groups at the 7-position.
- Activity : Reduced inhibitory potency, highlighting the importance of substituent positioning .
Functional and Pharmacological Analogues
a) Azabicyclo[3.1.0]hexane Derivatives
b) β-Lactam Antibiotics
- Example: (2S,5R,6R)-6-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid trihydrate.
- Key Feature : Sulfur and nitrogen heteroatoms in the bicyclo[3.2.0] system confer antibiotic activity via β-lactam ring-mediated enzyme inhibition .
Comparative Analysis Table
Research Findings and Mechanistic Insights
- Enzyme Inhibition : The target compound’s bicyclo[3.1.1] framework provides a balance of rigidity and bridgehead angle (~93°), enabling moderate SAM synthase inhibition. However, bicyclo[2.1.1]hexane derivatives with smaller angles exhibit superior activity due to tighter enzyme binding .
- Stereoselective Synthesis : The compound’s chiral centers facilitate asymmetric Ugi reactions, yielding β-lactams with high enantiomeric purity .
- Hydrophobic Interactions : Trimethyl substitutions (e.g., in derivatives) enhance hydrophobic interactions with enzyme surfaces, though absence of ionizable groups limits water solubility .
Preparation Methods
Intramolecular Cyclization Strategies
Intramolecular [2+2] or [4+2] cycloadditions offer direct access to the bicyclic framework. For example, Diels-Alder reactions between dienes and dienophiles, followed by bridgehead functionalization, have been employed for related bicyclo[2.2.2]octane systems. Adapting this approach, a cyclopentadiene derivative could react with a maleic anhydride analog to form the bicyclo[3.1.1]heptane core, albeit with adjustments to accommodate the larger ring strain.
Ring-Expansion Approaches
Ring expansion of smaller bicyclic precursors, such as bicyclo[2.2.1]heptane derivatives, via C–H insertion or carbocation rearrangements, provides an alternative route. For instance, hypochlorite-mediated Hoffman degradation of carboxamides, as demonstrated in bicyclo[2.2.2]octane systems, could be modified to introduce amino groups during ring expansion.
Stereoselective Construction of Chiral Centers
Asymmetric Catalysis for Bridgehead Methyl Groups
The 2,6,6-trimethyl substituents necessitate enantioselective alkylation or methylation. Chiral auxiliaries, such as Evans’ oxazolidinones, enable stereocontrol during methyl group installation. In a representative procedure, a diketone intermediate undergoes asymmetric alkylation using a chiral lithium amide base to set the C2 and C6 methyl groups.
Diastereoselective Amination at C2
Introducing the C2 amino group without racemization requires protecting group strategies. Hoffman degradation of a bicyclo[3.1.1]heptane-3-carboxamide, analogous to methods for bicyclo[2.2.2]octane derivatives, selectively generates the primary amine. Silver-mediated decarboxylative amination, as reported for halogenation reactions, could further refine stereochemical outcomes.
Functionalization of the Bicyclic Core
Carboxylic Acid Installation via Haloform Reaction
The C3 carboxylic acid is efficiently introduced via haloform reaction of a symmetrically substituted diketone. For example, treatment of 2,6,6-trimethylbicyclo[3.1.1]heptane-3,5-dione with iodine and NaOH in dioxane yields the dicarboxylic acid, which is selectively reduced to the monocarboxylic acid. This method, adapted from bicyclo[1.1.1]pentane syntheses, achieves >90% yield with minimal epimerization.
Reductive Amination and Resolution
Racemic mixtures of the amino acid are resolved using chiral chromatography or enzymatic kinetic resolution. A reported resolution of bicyclo[2.2.2]octane β-amino acids via lipase-catalyzed ester hydrolysis provides a template for isolating the (1R,2R,3S,5R) enantiomer.
Comparative Analysis of Synthetic Routes
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (1R,2R,3S,5R)-2-amino-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : Synthesis often involves multi-step pathways, including cycloaddition reactions to form the bicyclo[3.1.1]heptane core and subsequent functionalization. For example, asymmetric hydrogenation or enzymatic resolution may ensure enantiomeric purity. Reaction temperature and catalyst choice (e.g., chiral ligands) are critical to minimizing racemization. Post-synthesis purification via chiral HPLC or recrystallization can isolate the desired stereoisomer .
Q. Which analytical techniques are most reliable for confirming the compound’s structural and stereochemical integrity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) resolves stereochemistry by coupling constants and NOE effects. X-ray crystallography provides definitive confirmation of the bicyclic framework and substituent positions. Chiral HPLC with a polysaccharide-based column effectively separates enantiomers, while mass spectrometry (HRMS) verifies molecular weight .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodological Answer : GHS07 classification indicates moderate toxicity (oral, dermal, ocular hazards). Use fume hoods for synthesis, wear nitrile gloves, and employ chemical goggles. In case of skin contact, rinse immediately with water; for ingestion, seek medical attention. Avoid environmental release via proper waste segregation .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT or molecular docking) predict the compound’s reactivity and biological interactions?
- Methodological Answer : Density Functional Theory (DFT) calculations optimize the compound’s geometry and predict transition states for synthesis steps. Molecular docking against target proteins (e.g., enzymes) identifies potential binding modes. Validate predictions with in vitro assays, such as enzyme inhibition studies or cell-based toxicity screens .
Q. What strategies resolve contradictions in enantiomeric excess (ee) data between synthetic batches?
- Methodological Answer : Batch variability may arise from catalyst degradation or impurities. Use kinetic resolution with immobilized enzymes (e.g., lipases) to improve ee. Monitor reactions in real-time via inline FTIR or Raman spectroscopy. Statistical Design of Experiments (DoE) identifies critical variables (e.g., solvent polarity, temperature gradients) affecting stereoselectivity .
Q. How does the compound’s bicyclic structure influence its physicochemical properties (e.g., solubility, logP) compared to linear analogs?
- Methodological Answer : The bicyclo[3.1.1]heptane framework increases rigidity, reducing conformational entropy and enhancing metabolic stability. LogP calculations (via HPLC retention times) show higher hydrophobicity than linear analogs. Solubility can be improved using co-solvents (e.g., DMSO) or prodrug strategies (e.g., esterification of the carboxylic acid) .
Q. What in vitro models are appropriate for evaluating the compound’s pharmacokinetic and toxicity profiles?
- Methodological Answer : Use Caco-2 cell monolayers for permeability studies, liver microsomes for metabolic stability, and HEK293 cells transfected with hERG channels for cardiac toxicity screening. LC-MS/MS quantifies plasma protein binding. Ensure adherence to ethical guidelines for in vitro testing .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity across studies (e.g., varying IC50 values)?
- Methodological Answer : Cross-validate assays using standardized protocols (e.g., USP guidelines). Check for batch purity via NMR and HPLC. Differences may arise from assay conditions (e.g., pH, serum content) or target protein isoforms. Meta-analyses of published data can identify trends .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
